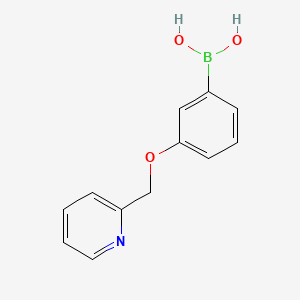

3-(Pyridin-2-ylmethoxy)phenylboronic acid

Descripción general

Descripción

3-(Pyridin-2-ylmethoxy)phenylboronic acid is an organic compound with the molecular formula C12H12BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylmethoxy)phenylboronic acid typically involves the reaction of 3-bromophenol with 2-pyridylmethanol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 60-80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyridin-2-ylmethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The pyridinylmethoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Corresponding phenol derivatives.

Substitution: Various substituted pyridinylmethoxy derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

3-(Pyridin-2-ylmethoxy)phenylboronic acid has been studied for its potential anticancer properties. Boronic acids, in general, have shown efficacy in targeting cancer cells due to their ability to inhibit proteasomes and other critical pathways involved in tumor growth. For instance, research indicates that phenylboronic acids can enhance the solubility and bioavailability of hydrophobic chemotherapeutics like curcumin, thereby improving their therapeutic effects against cancer cells .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of boronic acid derivatives, including this compound. In a series of tests against Gram-positive and Gram-negative bacteria, compounds containing boronic acid moieties demonstrated significant inhibition of bacterial growth, suggesting their potential as novel antibacterial agents .

Case Study: Antiviral Activity

A novel series of compounds related to boronic acids were identified as potent inhibitors of viral proteases, including those from the Zika virus. The structure-activity relationship studies revealed that modifications to the boronic acid structure could enhance antiviral potency, showcasing the relevance of boronic acids in developing antiviral therapies .

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

this compound is particularly valuable in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound's stability and reactivity make it an ideal candidate for these coupling reactions .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Boronic Acid Compound | Yield (%) | Reaction Conditions | References |

|---|---|---|---|

| This compound | 85 | Aqueous/Organic biphasic system | |

| Phenylboronic Acid | 90 | Organic solvent | |

| 4-Pyridineboronic Acid | 80 | Aqueous medium |

Drug Delivery Systems

Core-Shell Nanoconstructs

Innovative drug delivery systems utilizing phenylboronic acids have emerged, where this compound can be incorporated into nanocarriers. These systems exploit the interaction between boronic acids and diols present in many drugs to enhance solubility and controlled release profiles. This approach has shown promise for delivering hydrophobic drugs effectively .

Mecanismo De Acción

The mechanism by which 3-(Pyridin-2-ylmethoxy)phenylboronic acid exerts its effects primarily involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The pyridinylmethoxy group can also interact with various molecular targets, potentially influencing biological pathways and enzyme activities.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the pyridinylmethoxy group, making it less versatile in certain reactions.

2-Methoxy-3-pyridinylboronic Acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

3-(Pyridin-3-ylmethoxy)phenylboronic Acid: Positional isomer with different electronic properties and reactivity.

Uniqueness

3-(Pyridin-2-ylmethoxy)phenylboronic acid is unique due to the presence of both the boronic acid and pyridinylmethoxy groups, which confer distinct reactivity and versatility in chemical synthesis.

Actividad Biológica

3-(Pyridin-2-ylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological pathways. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with specific proteins and enzymes through the formation of boronate esters. This interaction can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

- Inhibition of Chemokine Receptors : Boronic acids have been shown to act as antagonists for chemokine receptors such as CXCR1 and CXCR2. For instance, a related compound, SX-517, demonstrated noncompetitive antagonism against these receptors, inhibiting calcium flux in human polymorphonuclear cells (PMNs) with an IC50 value of 38 nM . This suggests that this compound may possess similar properties.

- Antiproliferative Activity : Studies on phenylboronic acid derivatives indicate that they exhibit significant antiproliferative effects across various cancer cell lines. The mechanism often involves cell cycle arrest and apoptosis induction. For example, certain derivatives led to G2/M phase arrest in ovarian cancer cells, correlating with increased caspase-3 activity .

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is highly dependent on their structural modifications. A study evaluated several derivatives and found that the introduction of specific functional groups significantly enhanced their antiproliferative properties. For instance, the presence of a formyl group at position 4 markedly increased activity compared to other modifications .

| Compound | Position of Modification | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | N/A | TBD | TBD |

| 2-Fluoro-6-formylphenylboronic acid | 4 | Low micromolar | Antiproliferative |

| 3-Morpholino-5-fluorobenzoxaborole | 5 | TBD | Apoptotic induction |

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that phenylboronic acid derivatives can induce significant cytotoxic effects in various cancer cell lines, including A2780 (ovarian), MV-4-11 (leukemia), and others. The compounds were assessed using the sulforhodamine B (SRB) assay and showed low micromolar IC50 values indicative of strong antiproliferative activity .

- Inflammation Models : Animal models have been utilized to assess the anti-inflammatory potential of boronic acid derivatives. For example, in vivo studies indicated that compounds like SX-517 significantly reduced inflammation in murine models by inhibiting chemokine receptor signaling pathways .

Propiedades

IUPAC Name |

[3-(pyridin-2-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)10-4-3-6-12(8-10)17-9-11-5-1-2-7-14-11/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDYAVCTOHBQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655557 | |

| Record name | {3-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-50-6 | |

| Record name | {3-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.